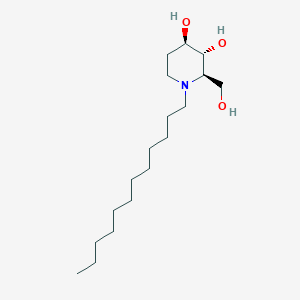
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol is a compound belonging to the class of organic compounds known as piperidines. Piperidines are characterized by a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. This compound is notable for its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecylamine and suitable piperidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of (2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Trideoxy-1,5-epimino-D-xylo-hexitol: Another related compound with similar structural features and biological activities.
Uniqueness
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol is unique due to its dodecyl chain, which imparts distinct physicochemical properties and potential applications. The presence of the long alkyl chain may enhance its lipophilicity and membrane permeability, making it suitable for specific biological and industrial applications.
Eigenschaften
CAS-Nummer |
921199-26-0 |
|---|---|
Molekularformel |
C18H37NO3 |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-13-19-14-12-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15H2,1H3/t16-,17-,18-/m1/s1 |
InChI-Schlüssel |
IDDXQZBQHFBYST-KZNAEPCWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCN1CC[C@H]([C@@H]([C@H]1CO)O)O |
Kanonische SMILES |
CCCCCCCCCCCCN1CCC(C(C1CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)
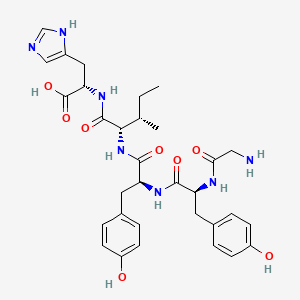
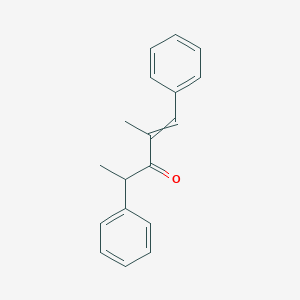
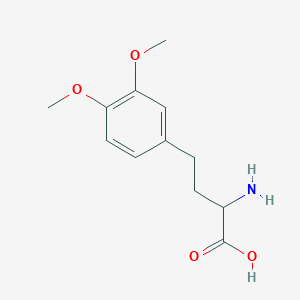
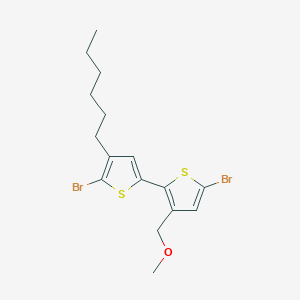
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
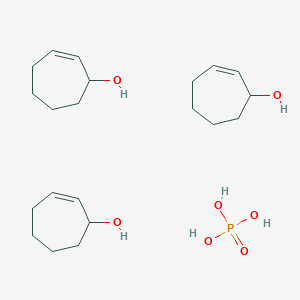
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
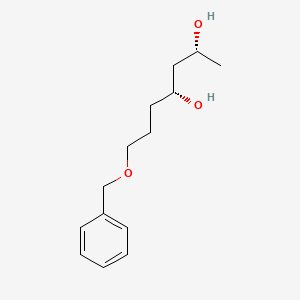
![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)

![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)
